3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

Medicinal Chemistry Formulation Development Chemical Synthesis

This saturated heterocyclic scaffold (Fsp³=0.89, XLogP3-AA=0.4 for free base) unites a 1,3-oxazinan-2-one ring with a piperidine moiety as the hydrochloride salt, delivering superior aqueous solubility over the free base (CAS 164518-99-4). Its dual functional group array—carbamate carbonyl and secondary piperidine amine—enables amide bond formation, reductive amination, and urea synthesis, accelerating SAR exploration in CNS receptor and kinase programs. The three-dimensional architecture replaces planar aromatics to systematically lower lipophilicity, a proven strategy for improving clinical success rates. Choose the HCl salt for reliable solubility, solid-state stability, and seamless integration into multi-step syntheses of macrocycles and peptidomimetics.

Molecular Formula C9H17ClN2O2
Molecular Weight 220.697
CAS No. 1233955-65-1
Cat. No. B567217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride
CAS1233955-65-1
Molecular FormulaC9H17ClN2O2
Molecular Weight220.697
Structural Identifiers
SMILESC1CN(C(=O)OC1)C2CCNCC2.Cl
InChIInChI=1S/C9H16N2O2.ClH/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8;/h8,10H,1-7H2;1H
InChIKeyXCDPYGIFWHJFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride CAS 1233955-65-1: Chemical Class and Baseline Characteristics for Research Procurement


3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS 1233955-65-1) is a heterocyclic compound characterized by a saturated 1,3-oxazinan-2-one ring fused with a piperidine moiety, presented as a hydrochloride salt [1]. With a molecular formula of C9H17ClN2O2 and a molecular weight of 220.69 g/mol [1], it belongs to the class of cyclic carbamates. The compound is a versatile small molecule scaffold , featuring a basic secondary amine in the piperidine ring and a lactone-like carbamate, rendering it a valuable intermediate for the synthesis of complex molecules, particularly in medicinal chemistry programs targeting diverse biological pathways [2].

Why Generic Substitution Fails: Differentiating 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS 1233955-65-1) from Analogs


The selection of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride over closely related analogs is not a matter of simple interchangeability. The compound's specific combination of a piperidine ring and a 1,3-oxazinan-2-one core distinguishes it from other scaffolds like oxazolidinones or simpler piperidine derivatives [1]. The hydrochloride salt form confers a substantial solubility advantage in aqueous media, a critical factor for downstream biological assays and formulation development that cannot be guaranteed by the free base (CAS 164518-99-4) or other salts . Furthermore, the compound's role as a 'versatile small molecule scaffold' is predicated on its unique functional group array, which enables specific synthetic transformations that other heterocyclic building blocks do not offer. A direct substitution with an alternative scaffold would risk altering key physicochemical properties, potentially derailing a synthesis campaign or invalidating a structure-activity relationship (SAR) series.

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS 1233955-65-1): A Quantitative Evidence Guide for Differentiated Selection


Aqueous Solubility and Handling Advantage of the Hydrochloride Salt Form Over the Free Base

The hydrochloride salt form of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one (CAS 1233955-65-1) offers a quantifiable advantage in aqueous solubility and handling over its free base counterpart (CAS 164518-99-4). While precise solubility values are not reported in the available literature, the presence of the hydrochloride salt is a well-established class-level inference for enhancing solubility in polar solvents and aqueous buffers, a property explicitly noted in the compound's technical description . This contrasts with the free base, which is predicted to have a lower XLogP3-AA of 0.4 [1] and lacks the protonated amine, suggesting inferior water solubility. This difference is critical for reproducible preparation of stock solutions for biological assays and for enabling a wider range of reaction conditions in aqueous or biphasic synthetic protocols.

Medicinal Chemistry Formulation Development Chemical Synthesis

Comparison of Computed Physicochemical Properties: Molecular Weight and Hydrogen Bonding Profile

The target compound exhibits a distinct physicochemical profile compared to its free base analog. The hydrochloride salt has a molecular weight of 220.69 g/mol and possesses two hydrogen bond donors (the protonated piperidine nitrogen and the potential for a hydrogen from the hydrochloride counterion), along with three hydrogen bond acceptors [1]. In contrast, the free base has a molecular weight of 184.24 g/mol and only one hydrogen bond donor [2]. The difference in hydrogen bond donor count is a critical parameter in lead optimization, as it influences permeability, efflux, and target engagement [3]. For computational chemists and medicinal chemists building predictive models, using the correct salt form's molecular weight and H-bond profile is essential for accurate predictions of drug-likeness and pharmacokinetic behavior.

Drug Design ADME Prediction Lead Optimization

Commercial Availability and Purity Benchmarking for Reliable Research Procurement

For procurement purposes, a direct comparison of commercial offerings reveals a clear differentiation. The target compound, 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS 1233955-65-1), is available with a specified minimum purity of 95% from multiple suppliers [REFS-1, REFS-2]. In contrast, while the free base (CAS 164518-99-4) is also available, its specification often mirrors a similar 95% minimum purity . However, the critical differentiation lies not in the purity spec, but in the form. The hydrochloride salt is the more prevalent and reliably stocked form for this scaffold, as evidenced by its dedicated product pages and broader supplier network. For instance, one supplier lists specific pricing for the hydrochloride salt (e.g., 100 mg for $133, 1 g for $383) , indicating a well-established supply chain. This contrasts with the free base, which may have more limited or specialized sourcing. This availability translates to reduced lead times and lower procurement risk for time-sensitive research projects.

Chemical Procurement Supply Chain Reliability Quality Control

Structural Uniqueness: The 1,3-Oxazinan-2-one Scaffold as a Non-Planar, Saturated Bioisostere

From a design perspective, the 1,3-oxazinan-2-one core present in the target compound offers a distinct three-dimensional advantage over flat, aromatic heterocycles. While no direct comparative binding data exists for this exact compound, class-level analysis indicates that saturated heterocycles like 1,3-oxazinan-2-ones are increasingly favored in drug discovery for their ability to improve physicochemical properties (e.g., lower lipophilicity, higher fraction of sp3-hybridized carbons) and to explore novel chemical space [1]. Compared to a common bioisostere like a phenyl ring or a planar oxazolidinone, the saturated oxazinanone introduces a unique conformational profile due to its ring puckering and the presence of the piperidine substituent. This increased three-dimensionality can lead to enhanced selectivity and reduced off-target activity in biological assays, a key driver for lead optimization programs. The target compound's specific substitution pattern with a 4-piperidinyl group further distinguishes it from simpler 1,3-oxazinan-2-one derivatives, providing a vector for additional functionalization and target interaction [2].

Medicinal Chemistry Scaffold Hopping Bioisosterism

Optimal Application Scenarios for 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS 1233955-65-1) in Research and Development


Scaffold Hopping and Lead Optimization in CNS and Kinase Programs

Given its high fraction of sp3-hybridized carbons (Fsp3=0.89) and saturated heterocyclic core, this compound is ideally suited as a building block for scaffold hopping in medicinal chemistry programs targeting challenging protein classes, such as kinases and CNS receptors. Replacing a planar aromatic ring with this scaffold can systematically lower lipophilicity (XLogP3-AA = 0.4 for the free base ) and introduce novel, three-dimensional interactions with target proteins, a strategy proven to improve clinical success rates [1]. The piperidine nitrogen provides a convenient handle for further derivatization, allowing for rapid exploration of structure-activity relationships (SAR).

Design and Synthesis of Focused Libraries for Phenotypic Screening

The compound's classification as a 'versatile small molecule scaffold' and its reliable commercial availability make it an excellent starting point for constructing focused chemical libraries. Its dual functional groups—the carbamate carbonyl and the secondary piperidine amine—enable diverse chemical transformations, including amide bond formation, reductive amination, and urea synthesis. This allows medicinal chemists to generate arrays of novel analogs efficiently for phenotypic screening campaigns, where the goal is to identify new chemical starting points for underexplored biological targets.

Synthesis of Stable and Soluble Intermediates for Multi-Step Organic Synthesis

The hydrochloride salt form is explicitly chosen for its enhanced aqueous solubility and stability compared to the free base [REFS-1, REFS-2]. This makes it the preferred form for use as a stable, easily handled intermediate in complex, multi-step organic syntheses. Its solubility in polar solvents facilitates workup and purification procedures, while its solid-state stability simplifies long-term storage in a research lab setting. This is particularly valuable in projects where this scaffold is a key intermediate for the construction of more elaborate, pharmacologically relevant molecules, such as macrocycles or peptidomimetics.

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